![molecular formula C14H12Cl3N5 B12928745 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- CAS No. 115204-65-4](/img/structure/B12928745.png)
9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-
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Overview
Description
2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound with a molecular formula of C12H8Cl3N5 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and 2-chloropurine.
Reaction: The 3,4-dichlorobenzyl chloride is reacted with 2-chloropurine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
N,N-Dimethylation: The resulting intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of purine compounds exhibit significant antitumor properties. Specifically, studies have shown that modifications to the purine structure can enhance inhibitory activity against various kinases implicated in cancer progression, such as Bcr-Abl and FLT3-ITD . The incorporation of electron-withdrawing groups on the phenyl ring has been linked to improved binding affinity and selectivity towards these targets.
Kinase Inhibition
The compound's structural features allow it to function as a kinase inhibitor. Kinases are critical in regulating cellular processes, and their dysregulation is often associated with cancer. By targeting specific kinase activities, compounds like 9H-Purin-6-amine can potentially halt tumor growth and proliferation .
Radical Scavenging Properties
Recent studies have explored the antioxidant capabilities of purine derivatives. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in oxidative stress and various pathophysiological conditions. For instance, radical scavenging activity has been quantified using electron paramagnetic resonance techniques, showcasing the potential therapeutic benefits of these compounds in managing oxidative damage .
Case Study 1: Inhibition of Bcr-Abl Kinase
A study focusing on the design and synthesis of purine derivatives reported that certain modifications led to enhanced inhibitory effects on Bcr-Abl kinase activity. The results indicated that the presence of specific substituents on the purine scaffold significantly improved the compound's efficacy against resistant strains of leukemia cells .
Case Study 2: Radical Scavenging Activity
In another investigation, the radical scavenging activity of various purine derivatives was assessed. The results revealed that these compounds could effectively neutralize hydroxyl radicals and superoxide anions, suggesting their potential use in formulations aimed at reducing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways: Interfering with biochemical pathways related to purine metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9-(3,4-dichlorobenzyl)adenine
- 2-Chloro-9-(3,4-dichlorobenzyl)-6-(2-furyl)-9H-purine
Uniqueness
- Structural Features : The presence of the N,N-dimethyl group distinguishes it from other similar compounds.
- Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for specific research applications.
Biological Activity
The compound 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a purine base with specific substitutions that influence its biological properties. The key features include:
- A 2-chloro group
- A 3,4-dichlorophenyl methyl side chain
- Two N,N-dimethyl amine groups
Research indicates that purine derivatives often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound can be summarized as follows:
- Adenosine Receptor Modulation : Many purine derivatives act as agonists or antagonists at adenosine receptors, which are involved in numerous physiological processes including neurotransmission and immune response.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases or phosphatases that play critical roles in cell signaling pathways.
Pharmacological Effects
The pharmacological effects of this compound have been investigated in several studies:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Properties : There is evidence to suggest that it may reduce inflammation by modulating cytokine release.
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxic Effects on Cancer Cells
In a study conducted by Fiorini & Abel (1998), the cytotoxic effects of the compound were evaluated against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent effect.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Safety Profile
While the biological activities are promising, understanding the safety profile is crucial. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.
Properties
CAS No. |
115204-65-4 |
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Molecular Formula |
C14H12Cl3N5 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
2-chloro-9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H12Cl3N5/c1-21(2)12-11-13(20-14(17)19-12)22(7-18-11)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
UXZRHGZAUJYLRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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